5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMAELDIAWYAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization Steps
The synthesis begins with the preparation of 3-(dimethylamino)-2-phenylacrylonitrile via treatment of aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent reaction with hydrazine hydrate in ethanol and glacial acetic acid yields 4-phenyl-1H-pyrazol-5-amine in near-quantitative yields (Scheme 1). This intermediate undergoes cyclization with N-methyl uracil under basic conditions (sodium ethoxide in ethanol) to form 3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Chlorination with Phosphorus Oxychloride
The pyrimidinone intermediate is chlorinated using phosphorus oxychloride (POCl₃) under solvent-free conditions at elevated temperatures (80–100°C). This step replaces the 7-oxo group with a chlorine atom, yielding 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine with high selectivity and minimal byproducts. Notably, the absence of solvent reduces side reactions, achieving yields exceeding 85% in optimized protocols.
Alternative Synthesis via β-Enaminone Cyclocondensation
Microwave-Assisted Cyclocondensation
An alternative route employs β-enaminones and NH-3-aminopyrazoles in a one-pot, microwave-assisted cyclocondensation. While this method primarily targets 3-formyl derivatives, modifications using 3-oxo-3-phenylpropanoate as the Michael acceptor enable access to the 3-phenylpyrazolo[1,5-a]pyrimidinone precursor. Subsequent chlorination with POCl₃ and tetramethylammonium chloride (TMAC) as a catalyst provides the 5-chloro derivative in 70–75% yield.
Comparative Analysis of Chlorination Methods
Chlorination efficiency varies with reagent systems. POCl₃ alone achieves rapid conversion but requires careful temperature control to prevent decomposition. In contrast, POCl₃/TMAC systems allow milder conditions (60–70°C) and improved selectivity for the 5-position, albeit with slightly lower yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization in ethanol with sodium ethoxide proceeds optimally at reflux (78°C), whereas chlorination benefits from solvent-free conditions to minimize hydrolysis. Microwave-assisted methods reduce reaction times from hours to minutes but require specialized equipment.
Yield and Purity Considerations
The cascade cyclization route achieves an overall yield of 68–72% for this compound, with purity >95% confirmed by HPLC. Residual solvents and unreacted starting materials are removed via recrystallization from ethanol or column chromatography.
Analytical Characterization and Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct signals for the pyrazole C-3 proton (δ 8.2–8.4 ppm) and pyrimidine C-5 chlorine (δ 7.9 ppm). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 229.05 [M+H]⁺, consistent with the molecular formula C₁₁H₇ClN₃.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single dominant peak (>95% purity), while thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms the absence of side products.
Applications in Drug Discovery and Development
Kinase Inhibition Profiling
This compound serves as a precursor for Pim-1 and Flt-3 kinase inhibitors. Amination at the 5-position with trans-4-aminocyclohexanol yields compounds with IC₅₀ values <10 nM against Pim-1 and selectivity scores (S(50)) of 0.14 against a panel of 119 kinases.
Antibacterial and Antifungal Activity
Derivatives functionalized with pyridinemethanamine exhibit moderate activity against Mycobacterium tuberculosis (MIC = 2–4 μg/mL) and gram-positive bacteria, likely via ATP synthase inhibition.
Table 2. Key Spectral Data for this compound
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H, C-3), 7.92 (d, 2H, Ph), 7.48 (m, 3H, Ph) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C-5), 143.1 (C-3), 128.9–130.5 (Ph) |
| HRMS (ESI+) | m/z 229.05 [M+H]⁺ (calc. 229.04) |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, a study reported that certain derivatives exhibited potent inhibition against RET kinase, a known oncogenic driver in several cancers, including thyroid cancer . In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models while maintaining a favorable safety profile .
Antimicrobial Properties
Research has identified 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine derivatives as effective antimicrobial agents. A comprehensive study evaluated their activity against Mycobacterium tuberculosis, revealing that specific analogs demonstrated significant growth inhibition of the bacterium, suggesting their potential as novel anti-tuberculosis agents . Additionally, these compounds have shown activity against various fungi and bacteria, indicating their broad-spectrum antimicrobial potential .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented. Compounds in this category have been shown to inhibit inflammatory pathways and reduce pain in animal models. For example, derivatives have been tested for their ability to modulate cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling pathways .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methodologies that enhance its structural diversity and biological activity. Recent advancements include:
- Regioselective Halogenation : Techniques for regioselective halogenation have been developed to introduce halogen substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring, which can enhance biological activity and selectivity against target enzymes .
- Post-functionalization Strategies : These strategies allow for the modification of existing compounds to improve their pharmacological profiles. For instance, introducing different substituents at the 5 or 7 positions can lead to increased potency against specific targets while minimizing off-target effects .
RET Kinase Inhibition
A pivotal study focused on the development of RET kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold reported that certain derivatives displayed high selectivity and efficacy in preclinical models of RET-driven cancers. The most promising compounds were subjected to extensive pharmacokinetic studies, revealing a favorable absorption profile with minimal toxicity at therapeutic doses .
Antimicrobial Activity Against Mycobacterium tuberculosis
In another significant investigation, a series of 3,5-diphenyl-pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-tuberculosis activity. The results indicated that several compounds exhibited potent inhibitory effects on M. tuberculosis growth with low cytotoxicity in mammalian cells, highlighting their potential as new therapeutic agents against tuberculosis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain cancer cell lines by binding to protein kinase domains and interfering with cell proliferation and apoptosis . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Comparison with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Kinase Inhibition
Role of 3-Position Substituents
The 3-phenyl group is essential for maintaining potency. Electron-withdrawing groups (EWGs) at the meta-position of the phenyl ring enhance Pim-1 inhibition:
| 3-Position Substituent | Pim-1 IC₅₀ (nM) | Selectivity (Pim-1 vs. Pim-2) | Reference |
|---|---|---|---|
| -Cl | 27 | >100-fold | |
| -CF₃ | 25 | >100-fold | |
| -OCF₃ | 45 | >50-fold |
Role of 5-Position Substituents
The 5-position is critical for kinase binding and selectivity. Neutral groups (e.g., hydroxyl) mitigate hERG channel inhibition, a common toxicity issue with basic amines:
| 5-Position Substituent | Pim-1 IC₅₀ (nM) | hERG IC₅₀ (μM) | Flt-3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| (trans-4-aminocyclohexanol) | 9 | >30 | 135 | |
| (1-methylpiperidin-4-yl)methanamine | 45 | 1.94 | N/A | |
| Hydroxyl | 11 | >30 | 165 |
- Key Insights :
Anti-Cancer Chalcone Hybrids
Chalcone-linked derivatives (e.g., compound 6j ) downregulate EGFR and STAT3 in A549 lung cancer cells, inducing apoptosis via upregulation of pro-apoptotic proteins (p53, BAX) and suppression of Bcl-2 .
PI3Kδ Inhibitors
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives exhibit selectivity for PI3Kδ, a target for chronic obstructive pulmonary disease (COPD). The morpholine moiety at position 7 enhances isoform selectivity .
Steroidal Analogues
Steroidal pyrazolo[1,5-a]pyrimidines, synthesized from 3-aminopyrazole and steroidal ketones, demonstrate unique binding modes due to increased planarity of the heterocyclic core .
Selectivity Across Kinase Families
| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (μM) | Selectivity Ratio (Pim-1/Pim-2) | Reference |
|---|---|---|---|---|
| 5-Chloro-3-phenyl derivative | 27 | 2.5 | ~92 | |
| 7-Trifluoromethyl analogue | 294 | N/A | N/A |
- Key Insight : Pyrazolo[1,5-a]pyrimidines exhibit >50-fold selectivity for Pim-1 over Pim-2, making them promising for oncology .
Biological Activity
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents at specific positions on the pyrazolo-pyrimidine scaffold. The compound is typically synthesized through a multi-step process involving the reaction of 3-aminopyrazoles with appropriate electrophiles.
Key Structural Features:
- The 5-chloro group enhances the compound's lipophilicity and may influence its interaction with biological targets.
- The 3-phenyl substitution is critical for modulating the binding affinity to specific kinases.
Anticancer Properties
This compound has shown significant potential as an anticancer agent due to its ability to inhibit key kinases involved in cell proliferation and survival.
-
Pim-1 Inhibition :
- Pim-1 is a serine/threonine kinase implicated in various cancers. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloro derivatives, have been identified as potent inhibitors of Pim-1. In cell-based assays, these compounds demonstrated submicromolar potency in inhibiting the phosphorylation of BAD protein, which is crucial for cell survival pathways .
- Dual Kinase Inhibition :
Selectivity Profile
The selectivity profile of this compound is noteworthy. In a panel of 119 oncogenic kinases:
- It exhibited >95% inhibition at 1 μM against Pim-1 and TRKC.
- Other kinases showed varying degrees of inhibition, with a selectivity score of 0.14, indicating a favorable safety profile for further development .
Case Study 1: Antiproliferative Activity
In vitro studies demonstrated that this compound had significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer and MDA-MB-231 breast cancer) with IC50 values ranging from 2.6 to 34.9 μM .
Case Study 2: Mechanistic Insights
Molecular docking studies have elucidated the binding modes of this compound to target proteins. The interaction dynamics suggest that the chlorine atom and phenyl group play crucial roles in stabilizing the binding conformation within the active sites of kinases .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Pim-1 Inhibition | Submicromolar potency; significant reduction in BAD phosphorylation |
| Flt-3 Inhibition | Dual inhibition observed; selectivity towards Pim-1 |
| Antiproliferative Effects | Effective against A549 and MDA-MB-231 with IC50 values between 2.6 - 34.9 μM |
| Selectivity Score | ; indicates low off-target effects |
Q & A
Q. What is the most efficient synthetic route for 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, and how is its structure validated?
The synthesis involves sequential steps:
- Cyclization : Reacting 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol using sodium ethoxide yields 3-phenylpyrazolo[1,5-a]pyrimidinone (62% yield) .
- Chlorination : Treatment with POCl₃ under reflux produces this compound (67% yield) .
- Amination : Microwave-assisted reaction with trans-4-aminocyclohexanol in iPrOH/DIPEA selectively substitutes the 5-chloro group (80% yield) .
Structural validation relies on NMR (e.g., absence of O-linked byproducts) and mass spectrometry (MS) to confirm molecular weight and substituent positions .
Q. How do substituents at the 5-position influence biological activity against kinases like Pim-1?
The 5-position is critical for hydrogen bonding with Asp-128/Asp-131 in Pim-1. Key findings include:
- Hydrogen-bond donors : Amino groups (e.g., trans-4-aminocyclohexanol) enhance potency (IC₅₀ = 45 nM) .
- Neutral groups : Hydroxyl or ether moieties reduce hERG inhibition risks while maintaining activity .
- SAR optimization : Bulky or basic groups (e.g., piperidine derivatives) improve selectivity but may introduce off-target effects .
Advanced Research Questions
Q. How can regioselectivity in the amination of this compound be controlled?
The reaction with trans-4-aminocyclohexanol under microwave irradiation (130°C, DIPEA/iPrOH) favors N-linked products due to:
- Steric effects : The secondary alcohol in trans-4-aminocyclohexanol does not participate in O-alkylation.
- Reaction kinetics : Microwave conditions accelerate nucleophilic substitution, suppressing side reactions .
No O-linked byproducts were detected via NMR, confirming >95% selectivity .
Q. What strategies mitigate hERG channel inhibition while retaining kinase inhibitory activity?
- Replace basic amines : Neutral groups (e.g., sulfones, ethers) reduce hERG binding without compromising Pim-1 affinity .
- Hybrid scaffolds : Introducing cyclohexanol derivatives balances hydrogen bonding and hydrophobicity .
- Computational modeling : Predict electrostatic interactions using docking studies (e.g., PDB: 2O6P for Pim-1) to guide substituent design .
Q. How can conflicting synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Discrepancies arise from:
- Reaction conditions : Microwave vs. conventional heating (e.g., 80% yield under microwave vs. 50–70% with reflux) .
- Catalyst choice : Sodium ethoxide vs. alternative bases (e.g., K₂CO₃) may alter cyclization efficiency .
- Purification methods : Column chromatography vs. recrystallization impacts isolated yields .
Q. What analytical methods resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
- ²H/¹³C NMR : Assigns regiochemistry (e.g., distinguishing C-5 vs. C-7 substitution) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic, P2₁/c) .
- HRMS : Validates molecular formulas (e.g., C₁₃H₁₁N₅O: [M+H]⁺ = 254.1042) .
Q. How do anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate p53 in cervical cancer cells?
- Mechanism : Conjugates induce p53 nuclear translocation, upregulating pro-apoptotic BAX and p21 while downregulating Bcl2 .
- Cellular effects : G₂/M arrest (HeLa) and G₁ arrest (SiHa) correlate with phospho-p53 accumulation .
- Structural insights : The trifluoromethyl group enhances metabolic stability and target binding .
Methodological Considerations
Q. What computational tools predict substituent effects on pyrazolo[1,5-a]pyrimidine activity?
Q. How to troubleshoot low yields in the cyclization of 3-aminopyrazoles with β-dicarbonyl compounds?
Q. What strategies validate the biological specificity of pyrazolo[1,5-a]pyrimidine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
